molecular formula C12H7Cl2FN2O B2593854 Benzamide,n-(3,5-dichloro-2-pyridinyl)-3-fluoro- CAS No. 80269-82-5

Benzamide,n-(3,5-dichloro-2-pyridinyl)-3-fluoro-

Cat. No.: B2593854
CAS No.: 80269-82-5
M. Wt: 285.1
InChI Key: OAWLNKAZHHRYQC-UHFFFAOYSA-N
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Description

Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro-: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with appropriate reagents to introduce the benzamide and fluorine groups. Common reagents used in the synthesis include thionyl chloride, which is used to convert the carboxylic acid to the corresponding acid chloride, followed by reaction with an amine to form the benzamide. Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or other halides.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry: Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry: In the industrial sector, benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research into its mechanism of action aims to elucidate how it exerts its effects at the molecular level.

Comparison with Similar Compounds

  • Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl-
  • Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-chloro-
  • Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-bromo-

Comparison: Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Compared to its methyl, chloro, and bromo analogs, the fluorinated compound may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O/c13-8-5-10(14)11(16-6-8)17-12(18)7-2-1-3-9(15)4-7/h1-6H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLNKAZHHRYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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